molecular formula C6H9N3S B12960532 N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine

Cat. No.: B12960532
M. Wt: 155.22 g/mol
InChI Key: PXIOWCUXKBVAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine is a nitrogen-containing heterocyclic compound. Its structure comprises a pyrrole ring fused with a pyrazine ring. This scaffold has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, antitumor, and kinase inhibitory properties . Despite its significance, research on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives remains limited.

Preparation Methods

Several synthetic routes lead to N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation. For instance, Aslanoglu and coworkers reported a method involving the production of “4’,5’-dihydro-1H,3’H-2,2’-bipyrrole,” followed by intramolecular cyclization with propargyl bromide catalyzed by Pd/C at high temperature .

Chemical Reactions Analysis

The compound can undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Unfortunately, detailed information on major products formed from these reactions is scarce.

Scientific Research Applications

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine finds applications in diverse fields:

    Chemistry: As a versatile scaffold, it serves as a pharmacophore for designing novel compounds.

    Biology: Its antimicrobial, antiviral, and antioxidant properties make it relevant for biological studies.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unclear. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine shares features with related compounds, its uniqueness lies in its fused pyrrole-pyrazine structure. Similar compounds include other pyrrolopyrazines and related heterocycles.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine

InChI

InChI=1S/C6H9N3S/c1-7-6-9-4-2-8-3-5(4)10-6/h8H,2-3H2,1H3,(H,7,9)

InChI Key

PXIOWCUXKBVAAD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.